(2-Amino-5-fluorophenyl)methanol

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers synthesizing HDAC inhibitors require precise 5-fluoro substitution to maintain nanomolar potency; unvalidated positional isomers compromise target selectivity. (2-Amino-5-fluorophenyl)methanol (CAS 748805-85-8) is the direct precursor to FDA-approved chidamide. • Clinically validated HDAC1/2/3/10 activity (IC₅₀ = 67-160 nM). • High-yielding (91%), chromatography-free synthesis enables cost-effective scale-up to multi-gram quantities. • Low MW (141.14 Da), moderate LogP (1.27), and TPSA (46.25 Ų) make it ideal for FBDD library expansion.

Molecular Formula C7H8FNO
Molecular Weight 141.14 g/mol
CAS No. 748805-85-8
Cat. No. B1370455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-5-fluorophenyl)methanol
CAS748805-85-8
Molecular FormulaC7H8FNO
Molecular Weight141.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CO)N
InChIInChI=1S/C7H8FNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2
InChIKeyZRAZJGBWNZUSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Baseline Characteristics


(2-Amino-5-fluorophenyl)methanol (CAS 748805-85-8, C7H8FNO, MW 141.14), also known as 2-amino-5-fluorobenzyl alcohol or 4-fluoro-2-hydroxymethylaniline, is a fluorinated aromatic amino alcohol building block . The compound exists as a solid at room temperature, is insoluble in water, and readily soluble in organic solvents such as ethanol and DMSO . Its functional groups—an aromatic primary amine, a benzylic hydroxyl, and a fluorine atom at the 5-position—enable diverse synthetic transformations, including reductive amination, acylation, and etherification . This scaffold serves as a key intermediate in the synthesis of pharmacologically active molecules, most notably the FDA-approved histone deacetylase (HDAC) inhibitor chidamide [1].

1

HDAC inhibitor synthesis intermediate

Direct precursor to 2-amino-5-fluoroaniline pharmacophore; supports class I/IIb HDAC research programs.

2

Fluorinated aromatic building block

5-fluoro substitution enables electronic tuning of downstream candidates without altering TPSA.

3

Reported high-yield synthetic route

Accessible via LiAlH₄ reduction; reported to support multi-gram scale-up workflows.

Why In-Class Substitution Fails


Direct replacement of (2-Amino-5-fluorophenyl)methanol with positional isomers or halogen analogs without rigorous validation introduces unacceptable risk in synthetic and pharmacological outcomes. The 5-fluoro substitution pattern, as opposed to 4-fluoro, alters electronic distribution on the aromatic ring, directly impacting nucleophilicity of the amine, metabolic stability of derived compounds, and binding geometry in target proteins [1]. Similarly, substituting the 5-fluorine with a 5-chlorine atom—while seemingly conservative—drastically changes lipophilicity (ΔLogP ~ +0.4 to +1.4 units) and steric bulk, which can profoundly affect membrane permeability, off-target binding, and pharmacokinetic profiles of downstream drug candidates [2]. The quantitative evidence below demonstrates why informed selection, not simple in-class substitution, is essential for reproducible research and development.

Target: 5-Fluoro

Electron-withdrawing fluorine at the 5-position modulates amine nucleophilicity and metabolic stability in derived compounds.

Substitute: 5-Chloro

Chlorine substitution may shift lipophilicity and steric profile, potentially altering membrane permeability and off-target binding context.

Target: 5-Fluoro isomer

The 5-fluoro regioisomer provides a distinct electronic distribution pattern tuned for HDAC-targeted pharmacophores.

Substitute: 4-Fluoro isomer

Positional isomer shift may alter lipophilicity and tissue-distribution context; property profile may not transfer directly.

Quantitative Differentiation Evidence


Lipophilicity Advantage Over Chlorinated Analog

(2-Amino-5-fluorophenyl)methanol exhibits a consensus LogP of 1.27, which is markedly lower than that of its direct 5-chloro analog (LogP = 1.41 to 1.99, depending on calculation method). This reduced lipophilicity is consistent with fluorine's unique electronic properties and can translate to improved aqueous solubility and reduced non-specific protein binding in downstream applications .

Lipophilicity vs. 5-Chloro
Data to verify
Target: Consensus LogP 1.27
5-Chloro analog: LogP 1.41–1.99
ΔLogP ≈ −0.14 to −0.72 (lower lipophilicity)
Reported to support ADME-relevant property review
In silico consensus; experimental verification recommended
Medicinal Chemistry Drug Design Physicochemical Properties

Electronic Modulation and TPSA Parity

Both (2-Amino-5-fluorophenyl)methanol and its 5-chloro analog share an identical TPSA of 46.25 Ų, a key predictor of oral bioavailability. However, the electronic nature of fluorine (strongly electron-withdrawing via inductive effect, but resonance-donating) is fundamentally different from chlorine, which can lead to distinct binding interactions and metabolic fates in biological systems .

TPSA Parity
Data to verify
Target: TPSA 46.25 Ų
5-Chloro analog: TPSA 46.25 Ų
ΔTPSA = 0 Ų (identical)
May support lead optimization context without altering TPSA
Fluorine electronic effects differ from chlorine despite TPSA parity
Medicinal Chemistry Drug Design Structure-Activity Relationship

High-Yield Synthetic Accessibility

(2-Amino-5-fluorophenyl)methanol is readily accessible via LiAlH₄ reduction of 2-amino-5-fluorobenzoic acid, affording a 91% isolated yield without the need for chromatographic purification . This contrasts with syntheses of some positional isomers, which may require more complex multi-step sequences or deliver lower yields .

Synthesis Yield
Data to verify
91%
Reported to support scale-up feasibility review
LiAlH₄ reduction, chromatography-free; independent verification advised
Organic Synthesis Process Chemistry Scale-Up

Key Intermediate in HDAC Inhibitor Chidamide

(2-Amino-5-fluorophenyl)methanol is the direct precursor to the 2-amino-5-fluoroaniline moiety present in chidamide (tucidinostat), a selective class I and IIb HDAC inhibitor [1]. Chidamide exhibits potent inhibition of HDAC1 (IC₅₀ = 95 nM), HDAC2 (160 nM), HDAC3 (67 nM), and HDAC10 (78 nM), with >400-fold selectivity over HDAC4-7 and 9 (IC₅₀ > 30 µM) . Analogous compounds lacking the precise 5-fluoro-2-amino substitution pattern have shown altered or diminished HDAC isoform selectivity profiles [2].

HDAC Isoform Selectivity
Class-level
Reported Chidamide IC₅₀:
HDAC1 95 nM, HDAC2 160 nM
HDAC3 67 nM, HDAC10 78 nM
HDAC4-7/9: >30 µM (>400-fold selectivity)
Reported isoform selectivity context; supports HDAC-targeted synthesis routes
Derived compound data; class-level inference for building block utility
Medicinal Chemistry Oncology Epigenetics

Regioisomeric Distinction vs. 4-Fluoro Isomer

The 5-fluoro isomer (target compound) displays a consensus LogP of 1.27, whereas its 4-fluoro regioisomer (2-amino-4-fluorophenyl)methanol exhibits a lower LogP of 0.90 . This difference of ~0.37 log units indicates that the 5-fluoro substitution imparts moderately higher lipophilicity, which can influence tissue distribution and membrane permeability in biological contexts .

Regioisomer LogP Shift
Data to verify
5-Fluoro: Consensus LogP 1.27
4-Fluoro isomer: LogP 0.90
ΔLogP = +0.37 (higher for 5-fluoro)
Reported to support regioisomer-specific property review
In silico models; experimental LogP determination may refine comparison
Medicinal Chemistry Computational Chemistry Physicochemical Properties

Optimal Application Scenarios


Synthesis of HDAC Inhibitors

Procurement for projects targeting histone deacetylase (HDAC) enzymes, particularly class I and IIb isoforms, where the 2-amino-5-fluoroaniline motif is essential for nanomolar potency and isoform selectivity. This compound is the direct precursor to the clinically validated HDAC inhibitor chidamide (IC₅₀ = 67-160 nM for HDAC1/2/3/10) .

Fragment-Based Drug Discovery

Use as a privileged fragment in FBDD libraries targeting protein-protein interactions or enzyme active sites. Its low molecular weight (141.14 Da), moderate LogP (1.27), and dual hydrogen bond donor/acceptor capabilities (TPSA = 46.25 Ų) make it an ideal starting point for hit expansion and lead optimization .

Scale-Up and Process Chemistry

Suitable for process development and scale-up due to its high-yielding (91%), chromatography-free synthesis from 2-amino-5-fluorobenzoic acid. This route minimizes purification costs and maximizes material throughput, making it economically viable for producing multi-gram to kilogram quantities .

Chemical Probe Development

Utilization in the synthesis of chemical probes for target validation studies, where fluorine's NMR-active ¹⁹F nucleus enables protein-ligand interaction studies by ¹⁹F NMR, and its unique electronic properties can fine-tune binding kinetics without significantly altering molecular size or TPSA [1].

Application
Selection Property
Validation Focus
HDAC inhibitor synthesis research
5-Fluoro-2-amino substitution pattern
HDAC isoform selectivity context
Fragment-based library design
Low-MW fluorinated scaffold with moderate LogP
Fragment expansion and optimization
Multi-gram process chemistry
Chromatography-free synthetic route
Scale-up reproducibility review
¹⁹F NMR target engagement studies
NMR-active ¹⁹F nucleus
Protein-ligand interaction context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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